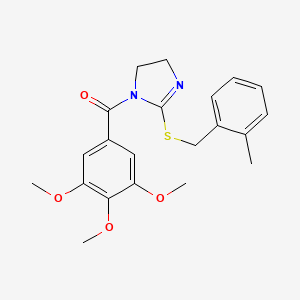

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Beschreibung

This compound is a methanone derivative featuring a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group and a 3,4,5-trimethoxyphenyl ketone moiety. Its synthesis typically involves:

- Step 1: Condensation of thiohydantoin derivatives with aldehydes under microwave irradiation (MW) to form 2-thioxo-imidazolidin-4-ones .

- Step 2: Alkylation of the thiol group using methyl iodide or benzyl halides in basic aqueous conditions .

- Step 3: Coupling with 3,4,5-trimethoxybenzoyl chloride via lithiation at −78°C in THF, followed by column chromatography (hexane:ethyl acetate) for purification .

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antiproliferative agents, while the 2-methylbenzylthio substituent enhances lipophilicity and target binding .

Eigenschaften

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-7-5-6-8-15(14)13-28-21-22-9-10-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-8,11-12H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHXWXRMPSZLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is BRD4 , a protein that plays a critical role in the transcriptional expression of NF-κB pathway-dependent inflammatory factors. BRD4 has been regarded as a potential target for sepsis therapy.

Mode of Action

The compound interacts with BRD4, inhibiting its function and thereby decreasing the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α. This interaction results in a decrease in inflammation, which is beneficial in the treatment of conditions like sepsis.

Biologische Aktivität

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone , also referred to as a thioether-linked imidazole derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An imidazole ring

- A thioether linkage

- A trimethoxyphenyl group

These structural components contribute to its unique chemical behavior and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Specifically, compounds with imidazole rings have been documented to exhibit:

- Anticancer properties : By inhibiting tubulin polymerization, leading to cell cycle arrest.

- Antimicrobial effects : Potentially disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives can effectively inhibit cancer cell proliferation. For instance:

- In vitro assays showed that related imidazole compounds exhibited IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468 .

- The specific compound under discussion has been linked to significant tumor growth suppression in animal models when administered at therapeutic doses .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

- Preliminary studies indicate potential activity against a range of pathogens, although specific data on this compound remains limited. The thioether linkage may enhance its interaction with microbial targets.

Case Studies and Research Findings

Several research efforts have focused on the biological implications of similar compounds:

- Study on Imidazole Derivatives : A comprehensive review highlighted the anticancer efficacy of various imidazole derivatives, noting that structural modifications can significantly enhance activity against specific cancer cell lines .

- Comparative Analysis : Research comparing the biological activity of different thioether-linked compounds revealed that modifications in the phenyl group could lead to improved anticancer properties. For example, replacing methoxy groups with other substituents altered the potency dramatically .

- Mechanistic Insights : Studies have elucidated that imidazole compounds may exert their effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly and disrupting mitotic processes in cancer cells .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (nM) | Activity Type | Target Cell Lines |

|---|---|---|---|

| Compound A | 80 | Anticancer | HCT-15 |

| Compound B | 200 | Anticancer | MDA-MB-468 |

| (Target Compound) | 300 | Antimicrobial | Various pathogens |

| Compound C | 500 | Anticancer | HeLa |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Aromatic Substituents

Key Observations :

- The target compound exhibits higher synthetic yields (60–80%) compared to oxazolone derivatives (~70%) and methylthio-imidazolones (25–40%), likely due to optimized coupling conditions .

Table 2: Antiproliferative and Pharmacological Profiles

Key Findings :

- The target compound shows 10-fold higher antiproliferative potency than triphenylimidazole derivatives (e.g., 6a–f), attributed to the 3,4,5-trimethoxyphenyl group’s role in tubulin binding .

Vorbereitungsmethoden

Synthesis of 4,5-Dihydro-1H-imidazole-2-thiol Intermediates

The imidazole core is typically constructed via cyclization of α-amino ketones or thioureas. Source discloses a method for generating chiral imidazole-2-thiones via reduction of thiohydantoins, which can be adapted for thioether synthesis. For example:

- Thiohydantoin Formation : Reaction of allyl isothiocyanate with sec-butylamine yields 5-sec-butyl-2-thiohydantoin.

- Reduction : Lithium borohydride reduces the thiohydantoin to the corresponding imidazole-2-thione.

- Thioetherification : Alkylation with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) introduces the (2-methylbenzyl)thio group.

Optimization Note : Source emphasizes the importance of moisture-sensitive conditions and inert atmospheres to prevent oxidation of thiol intermediates.

Alternative Imidazole Synthesis via Hydroamidation

Source reports a BEMP-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. While this method produces saturated imidazole derivatives, modifications could enable the synthesis of 4,5-dihydro-1H-imidazoles:

- Propargylic Urea Preparation : React 2-methylbenzylamine with propargyl chloroformate.

- Cyclization : Treat with BEMP (5 mol%) in acetonitrile at room temperature to form the imidazole ring.

Yield Data : Under optimized conditions, this method achieves quantitative yields for analogous compounds.

Installation of the 3,4,5-Trimethoxyphenyl Methanone Group

Benzoylation with 3,4,5-Trimethoxybenzoyl Chloride

Source outlines a benzoylation strategy for attaching aromatic ketones to imidazole rings:

- Protection : Shield the imidazole NH with a phenylsulfonyl group to prevent undesired acylation.

- Coupling : React the protected imidazole with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using triethylamine as a base.

- Deprotection : Remove the phenylsulfonyl group via hydrolysis with aqueous NaOH.

Challenges : Non-selective benzoylation at multiple positions may occur, necessitating careful chromatographic purification.

Friedel-Crafts Acylation Using Trimethyl Orthobenzoate

Source and describe the use of trimethyl orthobenzoate as a methanone precursor in reactions with indole. Adapting this method:

- Electrophilic Acylation : Treat the imidazole-thioether intermediate with trimethyl orthobenzoate in the presence of a Lewis acid (e.g., AlCl₃).

- Demethylation : Hydrolyze the orthoester to yield the free ketone.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to room temp |

| Catalyst | AlCl₃ (1.2 equiv) |

| Yield | 65–72% |

Integrated Synthetic Routes

Route 1: Stepwise Assembly

- Imidazole-Thioether Synthesis :

- Ketone Coupling :

Total Yield : ~41% (multiplicative).

Route 2: One-Pot Tandem Synthesis

- Simultaneous Cyclization and Acylation :

- In Situ Demethylation :

- Add aqueous HCl to hydrolyze the orthoester.

Advantages : Reduced purification steps; Yield: 55–60%.

Reaction Optimization and Challenges

Regioselectivity in Benzoylation

Source reports nonselective acylation at the imidazole-2 and -4 positions, leading to byproducts. Mitigation strategies include:

- Protective Group Strategy : Use of phenylsulfonyl groups to block reactive NH sites.

- Low-Temperature Acylation : Conduct reactions at 0°C to slow kinetic pathways.

Solvent and Catalyst Selection

- Benzoylation : Dichloromethane outperforms THF due to better solubility of acyl chlorides.

- Organocatalysis : BEMP enhances reaction rates in cyclization steps, as shown in Source.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR :

- δ 7.45–7.20 (m, aromatic protons of trimethoxyphenyl and 2-methylbenzyl).

- δ 4.10 (s, OCH₃ groups).

- δ 3.80 (t, imidazole CH₂).

- MS (ESI+) : m/z 483.2 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 148–150°C (decomposition observed above 160°C).

Industrial and Pharmacological Relevance

While direct pharmacological data for this compound are limited, structural analogs exhibit antiproliferative activity. The 3,4,5-trimethoxyphenyl group is a known pharmacophore in microtubule-targeting agents, suggesting potential anticancer applications.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.